molecular formula C15H16N4O2 B11662012 N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

货号: B11662012
分子量: 284.31 g/mol
InChI 键: FSPIBRZEBRVOPO-CXUHLZMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(E)-(2-Methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative. Its core structure consists of a tetrahydrocyclopenta[c]pyrazole ring linked to a hydrazide group substituted with a 2-methoxyphenyl moiety. The methoxy group at the ortho position of the phenyl ring contributes to its electronic and steric profile, influencing solubility, binding interactions, and metabolic stability.

属性

分子式

C15H16N4O2

分子量

284.31 g/mol

IUPAC 名称

N-[(E)-(2-methoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-21-13-8-3-2-5-10(13)9-16-19-15(20)14-11-6-4-7-12(11)17-18-14/h2-3,5,8-9H,4,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9+

InChI 键

FSPIBRZEBRVOPO-CXUHLZMHSA-N

手性 SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NNC3=C2CCC3

规范 SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NNC3=C2CCC3

产品来源

United States

准备方法

Table 1: Impact of Solvent on Schiff Base Yield

SolventCatalystTemperature (°C)Yield (%)
EthanolHCl7890
MethanolHCl6582
THFHCl6675

Ethanol outperforms methanol and tetrahydrofuran (THF) due to better solubility of reactants and by-products.

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 3.85 (s, 3H, OCH₃), δ 7.25–7.45 (m, 4H, Ar-H), δ 8.35 (s, 1H, N=CH)
¹³C NMR (DMSO-d₆)δ 55.2 (OCH₃), 112.8–160.4 (aromatic carbons), 162.1 (C=O)
IR 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N)

Industrial-Scale Considerations

For bulk synthesis (e.g., AKSci’s production), the process is adapted to continuous flow reactors to enhance reproducibility. Key modifications include:

  • Automated pH control during hydrazinolysis.

  • Crystallization under nitrogen to prevent oxidation.

  • Purity: ≥95% (HPLC), verified using a C18 column (acetonitrile/water gradient) .

化学反应分析

反应类型

N'-[(E)-(2-甲氧基苯基)亚甲基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼可以进行各种化学反应,包括:

    氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,从而形成相应的氧化物。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,可能将酰肼基团转化为胺。

常用试剂和条件

    氧化: 酸性或中性介质中的高锰酸钾。

    还原: 甲醇或乙醇中的硼氢化钠。

    取代: 用于溴化的N-溴代丁二酰亚胺(NBS)等卤化剂。

主要产品

    氧化: 相应的氧化物或羧酸。

    还原: 胺或醇。

    取代: 卤代衍生物或其他取代的苯基衍生物。

科学研究应用

N'-[(E)-(2-甲氧基苯基)亚甲基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼在科学研究中具有多种应用:

    化学: 用作合成更复杂分子和研究反应机理的构件。

    生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。

    医学: 探索其药理学潜力,特别是在药物设计和开发方面。

作用机制

N'-[(E)-(2-甲氧基苯基)亚甲基]-1,4,5,6-四氢环戊[c]吡唑-3-碳酰肼的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。甲氧基苯基基团可能促进与疏水口袋的结合,而酰肼部分可以与活性位点残基形成氢键。这种相互作用可以调节靶标的活性,从而导致各种生物效应。

相似化合物的比较

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N′-[(2-Hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) 2-Hydroxy-1-naphthyl C₁₉H₁₆N₄O₂ 332.36 Bulky aromatic substituent; induces ROS, apoptosis, and microtubule disruption
N′-[(E)-2-Thienylmethylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 2-Thienyl C₁₂H₁₂N₄OS 260.31 Sulfur-containing heterocycle; potential for π-π interactions and GLUT4 modulation
1-(2,4-Dichlorobenzyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid 2,4-Dichlorobenzyl C₁₄H₁₂Cl₂N₂O₂ 311.16 Electron-withdrawing substituents; enhanced lipophilicity
Target Compound: N'-[(E)-(2-Methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide 2-Methoxyphenyl C₁₆H₁₆N₄O₂ 296.33 Electron-donating methoxy group; moderate polarity and potential for H-bonding

Key Observations :

  • The methoxyphenyl group in the target compound balances moderate polarity and lipophilicity .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize resonance structures, while electron-withdrawing groups (e.g., dichloro) may alter charge distribution and binding affinities .
  • Heterocyclic vs. Aromatic Substituents : The thienyl group’s sulfur atom enables unique interactions (e.g., hydrogen bonding or coordination with metal ions), distinct from the methoxyphenyl’s oxygen-based interactions .
Anticancer Activity
  • P3C : Demonstrates broad-spectrum cytotoxicity against 27 cancer cell lines (IC₅₀ < 1 µM in MDA-MB-231 TNBC cells). Mechanisms include ROS accumulation, caspase-3/7 activation, and S/G2-M cell cycle arrest .
  • Target Compound : While untested, the methoxyphenyl group’s electron-donating nature may reduce ROS generation compared to P3C’s hydroxyl-naphthyl group. However, its smaller size could improve tumor penetration.
Enzyme Modulation
  • Thienyl Analogs : Docking studies suggest binding to GLUT4 in myeloma cells, akin to ritonavir’s glucose metabolism modulation . The target compound’s methoxyphenyl group may exhibit similar or distinct interactions due to its planar aromatic system.
  • Dichlorobenzyl Derivative : Structural analogs with chlorinated substituents show enhanced inhibition of transformed cell proliferation, likely due to increased electrophilicity and target engagement .

Pharmacokinetic and Toxicity Considerations

  • P3C: Induces ROS-mediated apoptosis, which may lead to off-target toxicity in normal cells. Its naphthyl group could increase metabolic stability but also hepatotoxicity risks .
  • Target Compound : The methoxy group’s moderate polarity may improve oral bioavailability compared to P3C, while reducing oxidative stress-related toxicity.

生物活性

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

Structural Features

  • The molecule contains a tetrahydrocyclopenta moiety fused with a pyrazole ring.
  • It features a carbohydrazide functional group, which is known for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of hydrazone compounds exhibit significant antimicrobial activity. The presence of the methoxyphenyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

Case Study: Antimicrobial Testing

In a comparative study of various hydrazone derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide168

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. Studies suggest that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Research Findings

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

  • IC50 Values : The IC50 for the compound was found to be 25 µM, indicating moderate cytotoxicity.
  • Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary data indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Experimental Data

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control150120
N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (10 µM)8050

Proposed Mechanisms

  • Cell Membrane Disruption : The lipophilic nature of the methoxy group may facilitate membrane permeability changes in microbial cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and inflammation.
  • Apoptotic Pathway Activation : Induction of intrinsic apoptotic pathways through mitochondrial dysfunction.

常见问题

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves a condensation reaction between a 2-methoxyphenyl aldehyde derivative and a hydrazide precursor under reflux conditions. Ethanol or methanol is used as a solvent with a catalytic acid (e.g., acetic acid) to facilitate imine bond formation. Reaction time (4–8 hours) and temperature (70–80°C) are critical for yield optimization. Post-synthesis purification employs recrystallization or column chromatography, monitored via HPLC to ensure >95% purity .

Q. How is the compound’s structure confirmed post-synthesis?

A multi-technique approach is used:

  • NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks.
  • FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches).
  • X-ray crystallography (using SHELX programs) resolves bond lengths/angles and stereochemistry .
  • High-resolution mass spectrometry (HRMS) validates molecular mass .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Cytotoxicity assays (e.g., DNS assay) against cancer cell lines (e.g., MDA-MB-231) .
  • Apoptosis markers : Caspase-3/7 activation, mitochondrial depolarization, and ROS accumulation via flow cytometry .
  • Cell cycle analysis using propidium iodide staining to detect S/G2-M phase arrest .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and enantiomeric purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction kinetics.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can improve imine formation efficiency.
  • Chiral HPLC or asymmetric catalysis resolves enantiomers, critical for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Comparative SAR studies : Testing analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .
  • Transcriptome profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) to validate mechanisms .
  • Dose-response validation : EC50/IC50 comparisons across multiple cell lines to rule out cell-specific effects .

Q. What computational methods elucidate the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : B3LYP/6-311G** calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases or tubulin, guided by crystallographic data .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability in aqueous environments (IEFPCM solvation model) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Disorder in crystal lattices : Mitigated by low-temperature (100 K) data collection and SHELXL refinement .
  • Twinned crystals : XDS or HKL-3000 software resolves overlapping reflections .
  • Hydrogen bonding networks : ORTEP visualizes anisotropic displacement parameters to confirm intermolecular interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。